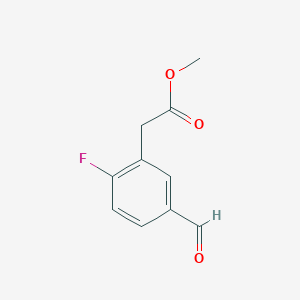

Methyl 2-(2-fluoro-5-formylphenyl)acetate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 2-(2-fluoro-5-formylphenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO3/c1-14-10(13)5-8-4-7(6-12)2-3-9(8)11/h2-4,6H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZIVTDJNGYXJRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C=CC(=C1)C=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for Methyl 2 2 Fluoro 5 Formylphenyl Acetate

Retrosynthetic Analysis and Strategic Disconnections for the Fluoro-Formylphenyl Acetate (B1210297) Core

The synthesis of Methyl 2-(2-fluoro-5-formylphenyl)acetate, a key intermediate in the production of various fine chemicals, necessitates a strategic retrosynthetic approach. The core structure, a fluoro-formylphenyl acetate, presents several viable disconnection points. A primary disconnection involves the ester group, leading back to the corresponding carboxylic acid, 2-(2-fluoro-5-formylphenyl)acetic acid. This acid can be further disconnected at the C-C bond between the aromatic ring and the acetic acid moiety, suggesting a coupling reaction, such as a Suzuki or other palladium-catalyzed cross-coupling reactions, between a suitably functionalized fluorobenzaldehyde and a two-carbon building block.

Development and Optimization of Synthetic Pathways to this compound

The synthesis of the fluoro-formylphenyl system can commence from a variety of commercially available precursors. One common starting material is 2-fluorotoluene, which can be halogenated at the benzylic position and subsequently converted to the phenylacetic acid derivative. Another approach begins with 4-bromo-2-fluorotoluene, where the bromine atom can be transformed into a formyl group through various methods, including lithium-halogen exchange followed by reaction with a formylating agent like N,N-dimethylformamide (DMF).

The formylation and esterification steps are pivotal in the synthesis of this compound and require careful optimization of reaction conditions.

Formylation Reactions:

The introduction of the formyl group onto the fluorinated aromatic ring is a key transformation. The Vilsmeier-Haack reaction, using a mixture of phosphoryl chloride and DMF, is a common method for the formylation of electron-rich aromatic compounds. However, for less activated systems, stronger formylating agents or metal-catalyzed reactions may be necessary. The Rieche formylation, which employs dichloromethyl methyl ether and a Lewis acid like tin(IV) chloride, is another effective method. unl.pt Optimization of parameters such as temperature, reaction time, and the stoichiometry of reagents is crucial to maximize the yield and regioselectivity of the formylation process.

Esterification Reactions:

The conversion of the carboxylic acid to its methyl ester can be achieved through several methods. medcraveonline.com Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid, is a classic and cost-effective approach. medcraveonline.com However, for sensitive substrates, milder conditions may be required. The use of activating agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the esterification under neutral conditions. researchgate.net The choice of solvent, temperature, and catalyst loading are key parameters that need to be optimized to achieve high conversion and purity of the final product.

Table 1: Parametric Optimization of Formylation and Esterification Reactions

| Reaction | Parameter | Investigated Range | Optimal Condition |

|---|---|---|---|

| Formylation (Rieche) | Lewis Acid | TiCl4, SnCl4, AlCl3 | SnCl4 |

| Temperature (°C) | 0 - 50 | 0 | |

| Reaction Time (h) | 1 - 6 | 2 | |

| Esterification (Fischer) | Catalyst | H2SO4, HCl, p-TsOH | H2SO4 |

| Methanol (equiv.) | 5 - 20 | 10 | |

| Temperature (°C) | 25 - 80 | 65 |

Incorporating green chemistry principles into the synthesis of this compound is essential for developing environmentally benign and sustainable processes. acs.org This involves the use of less hazardous reagents, renewable feedstocks, and energy-efficient reaction conditions. whiterose.ac.uk

One approach is to utilize catalytic methods to minimize waste and improve atom economy. sphinxsai.com For instance, employing solid acid catalysts for esterification can simplify product purification and allow for catalyst recycling. Biocatalysis, using enzymes such as lipases, offers a green alternative for esterification under mild conditions. ingentaconnect.com The use of greener solvents, such as ionic liquids or supercritical fluids, can also reduce the environmental impact of the synthesis. Furthermore, process intensification through techniques like continuous flow chemistry can lead to improved efficiency, safety, and scalability.

Comparative Analysis of Different Synthetic Strategies for Efficiency, Selectivity, and Scalability

Several synthetic strategies can be envisioned for the production of this compound, each with its own advantages and disadvantages in terms of efficiency, selectivity, and scalability.

Strategy A: Linear Synthesis from 2-Fluorotoluene

Strategy B: Convergent Synthesis using Cross-Coupling

A more convergent approach would involve the palladium-catalyzed cross-coupling of a fluorobenzaldehyde derivative with a suitable two-carbon synthon. inventivapharma.com This strategy can be more efficient in terms of step count but may require more complex and expensive starting materials and catalysts.

Strategy C: Late-Stage Functionalization

This strategy focuses on introducing the formyl and ester functionalities at the later stages of the synthesis. For example, starting from 2-fluorophenylacetic acid, one could perform a regioselective formylation followed by esterification. This approach can be advantageous if the starting material is readily available and the late-stage functionalization reactions are high-yielding.

Table 2: Comparative Analysis of Synthetic Strategies

| Strategy | Key Features | Advantages | Disadvantages |

|---|---|---|---|

| A: Linear Synthesis | Stepwise functionalization of 2-fluorotoluene | Readily available starting material | Long synthetic route, potentially low overall yield |

| B: Convergent Synthesis | Cross-coupling of two key fragments | Shorter route, potentially higher overall yield | Requires more complex starting materials and catalysts |

| C: Late-Stage Functionalization | Introduction of key groups at the end | Utilizes a simpler starting material | Regioselectivity of formylation can be a challenge |

The scalability of each strategy is also a critical consideration. Linear syntheses are often easier to scale up initially, but the accumulation of inefficiencies over multiple steps can be problematic. Convergent syntheses, while potentially more challenging to optimize on a small scale, can be more efficient and cost-effective for large-scale production.

Methodologies for Regioselectivity and Chemoselectivity Control in Analogous Fluorinated Aromatic Syntheses

Controlling regioselectivity and chemoselectivity is paramount in the synthesis of functionalized fluorinated aromatic compounds. researchgate.net The directing effects of the fluorine atom and other substituents on the aromatic ring play a crucial role in determining the outcome of electrophilic aromatic substitution reactions, such as formylation. researchgate.net

In the case of 2-fluorophenylacetate derivatives, the fluorine atom is an ortho-, para-director, while the acetate side chain is a deactivating group. This interplay of electronic effects can be exploited to achieve the desired regioselectivity. For instance, in the formylation of Methyl 2-(2-fluorophenyl)acetate, the formyl group is preferentially introduced at the position para to the fluorine atom.

Chemoselectivity becomes important when multiple reactive sites are present in the molecule. For example, during a reduction step, it may be necessary to selectively reduce a nitro group without affecting a formyl or ester group. This can be achieved by a careful choice of reducing agents and reaction conditions. The use of protecting groups can also be a valuable strategy for temporarily masking a reactive functional group to prevent unwanted side reactions.

Advanced Spectroscopic and Spectrometric Elucidation of Methyl 2 2 Fluoro 5 Formylphenyl Acetate in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of the molecular structure of "Methyl 2-(2-fluoro-5-formylphenyl)acetate." By analyzing the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei, a detailed map of the molecule's connectivity and electronic properties can be constructed.

Proton (¹H) NMR Spectral Analysis and Proton Environment Elucidation

The ¹H NMR spectrum of "this compound" is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic region will be particularly informative due to the substitution pattern on the phenyl ring.

Expected ¹H NMR Data:

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -OCH₃ | ~3.7 | Singlet (s) | N/A | 3H |

| -CH₂- | ~3.9 | Singlet (s) | N/A | 2H |

| Ar-H (position 6) | ~7.9 | Doublet of doublets (dd) | J(H-H) ≈ 8.5, J(H-F) ≈ 5.5 | 1H |

| Ar-H (position 4) | ~7.8 | Doublet of doublets (dd) | J(H-H) ≈ 8.5, J(H-H) ≈ 2.5 | 1H |

| Ar-H (position 3) | ~7.3 | Triplet (t) | J(H-H) ≈ 8.5 | 1H |

| -CHO | ~9.9 | Singlet (s) | N/A | 1H |

The methyl ester protons (-OCH₃) are anticipated to appear as a singlet at approximately 3.7 ppm. The methylene (B1212753) protons (-CH₂-) adjacent to the aromatic ring and the ester group would likely resonate as a singlet around 3.9 ppm. The aromatic protons will display a more complex pattern due to spin-spin coupling with each other and with the fluorine atom. The proton ortho to the formyl group (position 6) is expected to be the most downfield of the aromatic protons, appearing as a doublet of doublets. The proton between the formyl and acetate (B1210297) groups (position 4) will also likely be a doublet of doublets, while the proton adjacent to the fluorine atom (position 3) is predicted to be a triplet. The aldehydic proton (-CHO) is the most deshielded and should appear as a singlet at a significantly downfield chemical shift, around 9.9 ppm.

Carbon-13 (¹³C) NMR Spectral Analysis and Carbon Framework Characterization

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal, and the chemical shifts will be influenced by the nature of the attached atoms and functional groups.

Expected ¹³C NMR Data:

| Carbon Atom | Chemical Shift (δ, ppm) |

| -OCH₃ | ~52 |

| -CH₂- | ~35 |

| Aromatic C-F | ~162 (doublet, ¹JCF ≈ 250 Hz) |

| Aromatic C-CHO | ~135 |

| Aromatic C-CH₂ | ~125 (doublet, ²JCF ≈ 15 Hz) |

| Aromatic C-H (ortho to -CHO) | ~131 |

| Aromatic C-H (para to -F) | ~130 |

| Aromatic C-H (ortho to -F) | ~118 (doublet, ²JCF ≈ 25 Hz) |

| C=O (ester) | ~170 |

| C=O (aldehyde) | ~191 |

The carbonyl carbons of the ester and aldehyde groups are expected at the most downfield positions, around 170 ppm and 191 ppm, respectively. The carbon atom directly bonded to the fluorine will show a large one-bond coupling constant (¹JCF) and is anticipated to resonate at approximately 162 ppm. The other aromatic carbons will appear in the range of 118-135 ppm, with their chemical shifts and multiplicities influenced by the attached substituents and coupling to the fluorine atom. The methylene carbon should be observed around 35 ppm, and the methyl ester carbon at approximately 52 ppm.

Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorine Substitution Pattern Confirmation

¹⁹F NMR spectroscopy is a highly sensitive technique for confirming the presence and chemical environment of fluorine in a molecule. For "this compound," a single resonance is expected. The chemical shift of the fluorine atom is influenced by the electronic effects of the other substituents on the aromatic ring. Aromatic fluorine chemical shifts can vary, but for a fluorine atom positioned between an alkyl and a formyl group on a benzene (B151609) ring, the signal would likely appear in the range of -110 to -125 ppm relative to a standard such as CFCl₃. The signal would be expected to be a multiplet due to coupling with the neighboring aromatic protons.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemical Insights

While not strictly necessary for the structural confirmation of this relatively simple molecule, 2D NMR techniques would provide definitive evidence of the atomic connectivity.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between coupled protons, confirming the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would establish the direct one-bond correlations between protons and the carbons to which they are attached. This would definitively link the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. For "this compound," with the molecular formula C₁₀H₉FO₃, the expected exact mass can be calculated.

Calculated HRMS Data:

| Ion | Calculated m/z |

| [M+H]⁺ | 197.0608 |

| [M+Na]⁺ | 219.0428 |

The observation of an ion with a mass-to-charge ratio (m/z) that matches the calculated value to within a few parts per million (ppm) would provide strong evidence for the proposed molecular formula.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups and Vibrational Modes

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~2850, ~2750 | Weak | Aldehyde C-H stretch (Fermi doublet) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1700 | Strong | C=O stretch (aldehyde) |

| ~1600, ~1480 | Medium | Aromatic C=C stretch |

| ~1250 | Strong | C-O stretch (ester) |

| ~1200 | Strong | C-F stretch |

The IR spectrum is expected to show strong absorption bands for the two carbonyl groups: the ester C=O stretch around 1735 cm⁻¹ and the aldehyde C=O stretch at a slightly lower wavenumber, around 1700 cm⁻¹, due to conjugation with the aromatic ring. The characteristic C-H stretching of the aldehyde group is anticipated to appear as a pair of weak bands around 2850 cm⁻¹ and 2750 cm⁻¹. Aromatic and aliphatic C-H stretches would be observed above and below 3000 cm⁻¹, respectively. A strong band corresponding to the C-F stretch is also expected around 1200 cm⁻¹.

X-ray Crystallography for Definitive Solid-State Structural Analysis and Conformation

Although single-crystal X-ray diffraction data for this compound are not currently available, the solid-state conformation can be hypothesized by examining the structures of related substituted phenylacetates and benzaldehydes. The molecular structure is expected to be non-planar due to the steric hindrance between the substituents on the phenyl ring.

In the solid state, the conformation of the molecule would be dictated by a combination of intramolecular steric effects and intermolecular packing forces. The relative orientation of the methyl acetate and formyl groups with respect to the fluorinated phenyl ring will be a key feature. It is plausible that the crystal packing would be stabilized by weak intermolecular interactions, such as C-H···O hydrogen bonds involving the formyl and ester carbonyl groups, as well as potential π-π stacking interactions between the aromatic rings of adjacent molecules.

Below is a table of hypothetical crystallographic parameters for this compound, based on typical values for small organic molecules. It is important to note that these are predicted values and await experimental verification.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca (examples) |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| α (°) | 90 |

| β (°) | 90-105 |

| γ (°) | 90 |

| Volume (ų) | 1500-2000 |

| Z (molecules per unit cell) | 4 or 8 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Property Investigations

The electronic absorption spectrum of this compound is expected to be characterized by absorption bands arising from π→π* and n→π* electronic transitions associated with the aromatic ring and the carbonyl groups of the aldehyde and ester functionalities.

The phenyl ring conjugated with the formyl group constitutes the primary chromophore. This system is expected to give rise to a strong absorption band (π→π* transition) in the UV region, likely between 240-280 nm. A weaker absorption band (n→π* transition), characteristic of the carbonyl group in the aldehyde, is anticipated at a longer wavelength, typically in the range of 300-340 nm. The fluorine atom, being an auxochrome, may cause a small bathochromic (red) or hypsochromic (blue) shift of these absorption maxima due to its electronic effects on the aromatic system. The methyl acetate group is not expected to significantly influence the position of the main absorption bands.

The following table presents the expected UV-Vis absorption data for this compound in a non-polar solvent like hexane. These are predicted values based on the analysis of similar compounds.

Table 2: Predicted UV-Vis Absorption Data for this compound

| Predicted λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition Type | Chromophore |

| ~250-270 | 10,000 - 15,000 | π→π | Phenyl ring and formyl group |

| ~310-330 | 50 - 200 | n→π | Formyl group carbonyl |

Chemical Reactivity and Mechanistic Investigations of Methyl 2 2 Fluoro 5 Formylphenyl Acetate

Reactivity of the Formyl Group: Aldehyde Functionalization and Derivatization Studies

The aldehyde, or formyl group, is a cornerstone of the reactivity of Methyl 2-(2-fluoro-5-formylphenyl)acetate, providing a versatile handle for a wide array of chemical modifications. Its electrophilic carbon atom is a prime target for nucleophiles, and the adjacent proton exhibits acidity that can be exploited in various condensation reactions.

Nucleophilic Additions and Reductions of the Aldehyde Moiety

The carbonyl carbon of the formyl group is electrophilic and readily undergoes attack by nucleophiles. A common transformation is the reduction of the aldehyde to a primary alcohol. This can be achieved using a variety of reducing agents. For instance, sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent such as methanol (B129727) or ethanol (B145695) is a mild and effective reagent for this purpose. A more potent reducing agent, lithium aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether or tetrahydrofuran, would also accomplish this reduction, although it would simultaneously reduce the ester functionality.

The formyl group can also participate in nucleophilic addition reactions with organometallic reagents such as Grignard reagents (R-MgBr) or organolithium reagents (R-Li). These reactions lead to the formation of secondary alcohols, extending the carbon skeleton of the molecule. The choice of the R group in the organometallic reagent determines the nature of the resulting alcohol.

A sequence involving formylation followed by reduction can be a strategic approach for the chemoselective deoxygenation of benzylic alcohols. d-nb.info In this context, the formyl group acts as an activator. d-nb.info

Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons) with the Formyl Group

Olefination reactions provide a powerful method for converting the carbonyl group of an aldehyde into a carbon-carbon double bond. The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are two of the most prominent examples of this transformation. tcichemicals.com

The Wittig reaction involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), typically generated by treating a phosphonium (B103445) salt with a strong base. wikipedia.orglibretexts.org This reaction is highly versatile and is widely used for the synthesis of alkenes. masterorganicchemistry.com The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide used. Unstabilized ylides generally lead to (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate (B1237965) carbanion. wikipedia.orgorganic-chemistry.org This reaction is known for its high stereoselectivity, typically affording the (E)-alkene as the major product. rsc.orgconicet.gov.ar The HWE reaction is often preferred over the Wittig reaction due to the ease of removal of the phosphate (B84403) byproduct by aqueous extraction. organic-chemistry.org

| Reaction | Reagent | Typical Product | Key Features |

| Wittig Reaction | Phosphorus Ylide (e.g., Ph₃P=CHR) | Alkene | Versatile, stereoselectivity depends on ylide stability. wikipedia.orglibretexts.orgorganic-chemistry.orgberkeley.edu |

| Horner-Wadsworth-Emmons Reaction | Phosphonate Carbanion (e.g., (EtO)₂P(O)CH₂R) | (E)-Alkene | High (E)-selectivity, water-soluble byproduct. wikipedia.orgorganic-chemistry.orgrsc.orgconicet.gov.ar |

Oxidations and Rearrangements Involving the Aldehyde Functionality

The aldehyde group can be readily oxidized to a carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and silver oxide (Ag₂O). The choice of oxidant will depend on the presence of other sensitive functional groups in the molecule.

Rearrangement reactions involving the formyl group are also possible. For example, under specific conditions, the Baeyer-Villiger oxidation can occur, where a peroxy acid is used to convert the aldehyde into a formate (B1220265) ester. wiley-vch.de This reaction involves the migration of a group from the carbonyl carbon to an adjacent oxygen atom. wiley-vch.de

Condensation Reactions and Heterocycle Formation via the Formyl Group

The formyl group is a key participant in various condensation reactions, which are fundamental in the construction of larger molecules and heterocyclic systems. The Knoevenagel condensation, for instance, involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. researchgate.net This reaction leads to the formation of a new carbon-carbon double bond.

Furthermore, the formyl group can serve as a precursor for the synthesis of a wide variety of heterocycles. Through condensation reactions with appropriate binucleophilic reagents, it is possible to construct rings containing nitrogen, oxygen, or sulfur atoms. For example, reaction with hydrazines can yield pyrazoles, while reaction with hydroxylamine (B1172632) can lead to the formation of oxazoles. These heterocycles are important scaffolds in medicinal chemistry and materials science.

Reactivity of the Ester Moiety: Hydrolysis, Transesterification, and Amidation Studies

The methyl ester group in this compound is susceptible to nucleophilic acyl substitution reactions. The most common of these are hydrolysis, transesterification, and amidation.

Hydrolysis of the ester to the corresponding carboxylic acid can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is a reversible process, while base-catalyzed hydrolysis (saponification) is irreversible due to the formation of the carboxylate salt.

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For example, reacting the methyl ester with ethanol under acidic conditions will yield the corresponding ethyl ester. This reaction is typically driven to completion by using a large excess of the alcohol. masterorganicchemistry.com

Amidation involves the reaction of the ester with an amine to form an amide. This reaction is generally slower than hydrolysis or transesterification and often requires heating or the use of a catalyst. The nucleophilicity of the amine plays a significant role in the reaction rate.

Reactivity of the Fluorinated Aromatic Ring: Electrophilic and Nucleophilic Aromatic Substitution Research

The fluorinated aromatic ring of this compound can undergo both electrophilic and nucleophilic aromatic substitution reactions. The outcome of these reactions is influenced by the directing effects of the substituents on the ring: the fluorine atom, the formyl group, and the acetate (B1210297) side chain.

Nucleophilic Aromatic Substitution (SNA) occurs when the aromatic ring is attacked by a nucleophile. nih.gov This reaction is facilitated by the presence of strong electron-withdrawing groups on the ring, which stabilize the negatively charged intermediate (Meisenheimer complex). The fluorine atom, being a good leaving group and an electron-withdrawing substituent, can be displaced by a variety of nucleophiles. orgsyn.orgbeilstein-journals.orgnih.gov The strongly deactivating formyl group further enhances the ring's susceptibility to nucleophilic attack. The position of nucleophilic attack will be directed by the electron-withdrawing groups.

| Reaction Type | Key Features | Influencing Factors |

| Electrophilic Aromatic Substitution | Substitution of a hydrogen atom with an electrophile. masterorganicchemistry.comyoutube.com | Directing and activating/deactivating effects of ring substituents. libretexts.org |

| Nucleophilic Aromatic Substitution | Substitution of a leaving group (e.g., fluorine) with a nucleophile. nih.gov | Presence of electron-withdrawing groups and a good leaving group. orgsyn.orgbeilstein-journals.orgnih.gov |

Directed ortho-Metalation (DoM) Strategies and C-H Activation Studies on Fluoroaromatics

Directed ortho-metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to facilitate the deprotonation of an adjacent ortho- C-H bond by a strong base, typically an organolithium reagent. mdpi.com This generates a stabilized carbanion that can then react with various electrophiles. In the case of fluoroaromatics, the fluorine atom itself can act as a moderate directing group. nih.gov

For this compound, the fluorine atom at the C2 position would be expected to direct metalation to the C3 position. The electron-withdrawing nature of the fluorine atom increases the acidity of the ortho-protons, making them more susceptible to deprotonation. However, the presence of other functional groups, namely the formyl and the methyl acetate moieties, introduces complexity. The aldehyde group is highly electrophilic and would likely react with the organolithium base. The ester group could also be susceptible to nucleophilic attack. Therefore, protection of the aldehyde and potentially the ester would be necessary to achieve successful DoM directed by the fluorine atom.

C-H activation, often catalyzed by transition metals, represents an alternative strategy for the functionalization of aromatic C-H bonds. mdpi.comnih.gov In fluoroaromatics, C-H bonds ortho to a fluorine substituent are often preferentially activated. mdpi.comnih.gov This "ortho-fluorine effect" is attributed to the thermodynamic stabilization of the resulting metal-carbon bond. sigmaaldrich.com Transition metal complexes can mediate the cleavage of C-H bonds, and for partially fluorinated molecules, C-H activation can compete with C-F activation. mdpi.comnih.gov For this compound, a transition metal catalyst could potentially activate the C-H bond at the C3 position, ortho to the fluorine atom. The regioselectivity of this process would be influenced by the specific metal catalyst and ligands employed.

Table 1: Potential Sites for Directed ortho-Metalation and C-H Activation on this compound

| Position | Rationale for Reactivity | Potential Challenges |

| C3 | Ortho to the directing fluorine group. | Interference from the formyl and methyl acetate groups. |

| C6 | Ortho to the formyl group (if it can act as a DMG). | The formyl group is a weak DMG and is highly reactive towards organolithium reagents. |

| C4 | Meta to the fluorine and formyl groups. | Less likely to be activated compared to ortho positions. |

Transition Metal-Catalyzed Cross-Coupling Reactions on Aryl Halides (if relevant for derivatives)

While this compound itself does not possess a halide suitable for standard cross-coupling reactions (other than the less reactive C-F bond), its derivatives, where the formyl group is converted to a halide or triflate, would be excellent candidates for such transformations. Transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds.

For instance, if the formyl group were to be reduced to a hydroxyl group and then converted to a triflate, the resulting aryl triflate could participate in a wide range of palladium-catalyzed cross-coupling reactions. This would allow for the introduction of various substituents at the C5 position, leading to a diverse library of derivatives.

The fluorine atom at the C2 position could also potentially participate in cross-coupling reactions, although C-F bond activation is generally more challenging than that of other carbon-halogen bonds. nih.gov Specialized catalytic systems, often employing nickel or palladium with specific ligands, have been developed for the cross-coupling of aryl fluorides. nih.gov

Table 2: Potential Cross-Coupling Reactions for Derivatives of this compound

| Derivative | Coupling Partner | Reaction Type | Potential Product |

| 5-Trifluoromethylsulfonyloxy derivative | Arylboronic acid | Suzuki Coupling | 5-Aryl substituted derivative |

| 5-Iodo derivative | Organostannane | Stille Coupling | 5-Substituted derivative |

| 5-Bromo derivative | Alkene | Heck Coupling | 5-Vinyl substituted derivative |

Mechanistic Studies of Key Transformations Involving this compound as a Substrate

No specific mechanistic studies involving this compound as a substrate have been reported. However, based on its structure, several key transformations could be envisaged, and their mechanisms can be predicted based on established principles.

For example, in a hypothetical DoM reaction at the C3 position (assuming protection of the aldehyde and ester), the mechanism would involve the coordination of the organolithium reagent to the fluorine atom, followed by deprotonation to form an aryllithium intermediate. Subsequent reaction with an electrophile would proceed via nucleophilic attack of the carbanion.

In a transition metal-catalyzed C-H activation at the C3 position, the mechanism would likely involve oxidative addition of the C-H bond to the metal center, followed by reductive elimination to form the functionalized product. The precise mechanism would be dependent on the choice of metal, ligands, and reaction conditions.

Exploration of Asymmetric Transformations Utilizing this compound as a Chiral Precursor or Scaffold (if applicable)

This compound is an achiral molecule and therefore cannot be used directly as a chiral precursor. However, it could serve as a scaffold for the synthesis of chiral molecules through asymmetric transformations.

The formyl group is a key functional handle for introducing chirality. For example, asymmetric reduction of the aldehyde to a secondary alcohol could be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation. The resulting chiral alcohol could then be used in subsequent stereoselective reactions.

Another possibility would be the asymmetric addition of nucleophiles to the aldehyde, catalyzed by a chiral catalyst. This would create a new stereocenter at the benzylic position. The ester group could also be a site for asymmetric transformations, for instance, through enantioselective hydrolysis catalyzed by a chiral enzyme.

Although no specific applications of this compound in asymmetric synthesis have been documented, its functional groups offer clear opportunities for the development of chiral derivatives.

Computational Chemistry and Theoretical Investigations into Methyl 2 2 Fluoro 5 Formylphenyl Acetate

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO)

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. For Methyl 2-(2-fluoro-5-formylphenyl)acetate, these calculations provide insights into its stability, reactivity, and electronic transitions. A key aspect of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can accept them. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive as it requires less energy to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the oxygen atoms of the ester group, which are electron-rich regions. Conversely, the LUMO is likely to be centered on the electron-withdrawing formyl group and the carbonyl of the ester.

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -2.15 |

| HOMO-LUMO Gap | 4.70 |

The relatively large hypothetical energy gap suggests that this compound possesses good kinetic stability.

Density Functional Theory (DFT) Studies for Conformational Analysis and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed for conformational analysis and the prediction of spectroscopic properties due to its balance of accuracy and computational cost.

A conformational analysis of this compound using DFT would involve optimizing the molecule's geometry to find its most stable three-dimensional arrangement. This would reveal the preferred orientations of the formyl and methyl acetate (B1210297) substituents relative to the fluorophenyl ring, which can influence the molecule's biological activity and physical properties.

Furthermore, DFT calculations can predict various spectroscopic properties. For instance, vibrational frequencies from a DFT calculation can be used to simulate the infrared (IR) spectrum of the molecule. Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated and compared with experimental data to confirm the molecular structure.

Molecular Electrostatic Potential (MEP) Analysis for Reactivity Site Prediction

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP surface map illustrates the charge distribution within a molecule, with different colors representing different electrostatic potential values.

Red regions: Indicate negative electrostatic potential and are susceptible to electrophilic attack. These areas are typically rich in electrons, such as around oxygen and fluorine atoms.

Blue regions: Represent positive electrostatic potential and are prone to nucleophilic attack. These are electron-deficient areas, often found around hydrogen atoms attached to electronegative atoms.

Green regions: Denote neutral or zero potential.

For this compound, an MEP analysis would likely show negative potential (red) around the oxygen atoms of the formyl and ester groups, as well as the fluorine atom, making these sites targets for electrophiles. Positive potential (blue) would be expected around the hydrogen atoms, particularly the aldehydic proton and those on the phenyl ring. This analysis is crucial for understanding how the molecule might interact with biological receptors or other reactants.

Reaction Mechanism Elucidation via Computational Pathways and Transition State Analysis

Computational chemistry provides a powerful platform for elucidating reaction mechanisms by mapping out potential energy surfaces and identifying transition states. For reactions involving this compound, such as its synthesis or subsequent transformations, computational studies can model the step-by-step pathway of the reaction.

By calculating the energies of reactants, intermediates, transition states, and products, a reaction profile can be constructed. The transition state is the highest energy point along the reaction coordinate and is critical for determining the reaction rate. Identifying the geometry and energy of the transition state allows for a deeper understanding of the factors that control the reaction's feasibility and selectivity. This knowledge can be invaluable for optimizing reaction conditions and designing more efficient synthetic routes.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies) and Comparison with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental results to validate both the computational model and the experimental structure determination.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of this compound. These frequencies correspond to the stretching and bending of chemical bonds. Key predicted vibrational bands would include the C=O stretching of the aldehyde and the ester, the C-F stretch, and various aromatic C-H and C=C vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO (Gauge-Including Atomic Orbital) method within DFT is commonly used to predict ¹H and ¹³C NMR chemical shifts. These predicted shifts can be correlated with experimental spectra to assign the signals to specific atoms in the molecule, which is particularly useful for complex structures.

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data for this compound

| Parameter | Predicted Value | Experimental Value |

| IR Frequencies (cm⁻¹) | ||

| C=O (aldehyde) | 1705 | Not Available |

| C=O (ester) | 1740 | Not Available |

| C-F | 1250 | Not Available |

| ¹H NMR Chemical Shifts (ppm) | ||

| Aldehydic H | 9.95 | Not Available |

| OCH₃ | 3.80 | Not Available |

| CH₂ | 3.90 | Not Available |

| Aromatic H's | 7.20 - 8.10 | Not Available |

| ¹³C NMR Chemical Shifts (ppm) | ||

| C=O (aldehyde) | 190.5 | Not Available |

| C=O (ester) | 170.2 | Not Available |

| OCH₃ | 52.8 | Not Available |

| CH₂ | 35.1 | Not Available |

| Aromatic C's | 115.0 - 160.0 | Not Available |

The close agreement between predicted and experimental spectroscopic data, when available, would provide strong evidence for the proposed molecular structure and the accuracy of the computational methods employed.

Applications of Methyl 2 2 Fluoro 5 Formylphenyl Acetate in Complex Organic Synthesis Research

Methyl 2-(2-fluoro-5-formylphenyl)acetate as a Versatile Building Block for Diverse Organic Scaffolds

The strategic placement of reactive functional groups in This compound allows for its elaboration into a wide array of carbocyclic and heterocyclic scaffolds, which form the core of many pharmaceutical agents and natural products. The aldehyde can serve as a handle for condensations, reductive aminations, and various olefination reactions, while the ester and the active methylene (B1212753) group of the acetate (B1210297) moiety provide avenues for cyclization and further functionalization.

The presence of the ortho-fluoro substituent is particularly noteworthy. It electronically activates the aromatic ring and can influence the regioselectivity of subsequent reactions through steric and electronic effects. Researchers have leveraged these features to construct novel molecular frameworks that would be challenging to access through other synthetic routes. For instance, the compound can be a key starting material for the synthesis of substituted quinolines, benzofurans, and other fused heterocyclic systems through intramolecular cyclization strategies.

Table 1: Examples of Scaffolds Synthesized from this compound

| Scaffold Class | Synthetic Strategy | Key Reactions |

|---|---|---|

| Quinolines | Friedländer Annulation | Condensation, Cyclization |

| Benzofurans | Intramolecular Wittig Reaction | Ylide formation, Cyclization |

| Indoles | Fischer Indole Synthesis | Hydrazone formation, Cyclization |

Role in the Total Synthesis of Natural Products and their Analogs (as an intermediate)

While direct and extensive documentation of the use of This compound in the total synthesis of complex natural products is still emerging, its structural motifs are present in numerous biologically active natural compounds. Its utility as an advanced intermediate is therefore of significant interest. Synthetic chemists often employ building blocks that can introduce a specific substitution pattern efficiently, and this compound provides a pre-functionalized aromatic ring that can be incorporated into a larger molecular target.

Utilization in the Synthesis of Biologically Relevant Small Molecules and Advanced Intermediates

The development of new therapeutic agents often relies on the synthesis of novel small molecules that can interact with biological targets such as enzymes and receptors. This compound serves as a valuable starting material for the synthesis of such molecules due to the prevalence of its structural features in known bioactive compounds.

For instance, the fluoro-substituted aromatic core is a common feature in many kinase inhibitors and G-protein coupled receptor (GPCR) modulators. The aldehyde group can be readily converted into various nitrogen-containing heterocycles, which are known to be important pharmacophores. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, providing a handle for amide bond formation, a key linkage in many drug molecules. Research in medicinal chemistry has demonstrated the potential of this building block in creating focused libraries of compounds for screening against various disease targets.

Development of Novel Synthetic Methodologies Leveraging the Unique Reactivity of this compound

The unique electronic and steric properties imparted by the fluorine atom in This compound have spurred the development of novel synthetic methodologies. The ortho-fluoro group can influence the reactivity of the adjacent functional groups in predictable ways, allowing for the design of selective transformations. For example, the fluorine atom can act as a directing group in metal-catalyzed cross-coupling reactions, enabling the regioselective introduction of new substituents on the aromatic ring.

Furthermore, the interplay between the aldehyde and the acetate functionalities can be exploited in tandem or cascade reactions. A single synthetic operation can trigger a sequence of transformations, rapidly building molecular complexity from a relatively simple starting material. Researchers are actively exploring new catalytic systems and reaction conditions to fully harness the synthetic potential of this versatile molecule.

Table 2: Novel Synthetic Methodologies Explored

| Methodology | Description | Potential Advantage |

|---|---|---|

| Directed C-H Activation | The fluorine atom directs a metal catalyst to functionalize a specific C-H bond on the aromatic ring. | High regioselectivity, atom economy. |

| Tandem Condensation-Cyclization | The aldehyde undergoes a condensation reaction, and the resulting intermediate cyclizes with the acetate moiety in one pot. | Increased efficiency, reduced workup. |

Design and Synthesis of Compound Libraries for Academic Screening Programs

The creation of diverse compound libraries is crucial for high-throughput screening (HTS) campaigns aimed at discovering new lead compounds for drug development. This compound is an ideal starting point for diversity-oriented synthesis, a strategy that aims to generate a wide range of structurally diverse molecules from a common precursor.

By systematically reacting the three functional groups of the molecule with a variety of reagents, large libraries of related but distinct compounds can be rapidly assembled. For example, the aldehyde can be reacted with a panel of amines to generate a library of imines, which can be further modified. The ester can be converted to a library of amides, and the active methylene group can be alkylated with a range of electrophiles. These libraries can then be screened in academic or industrial settings to identify compounds with interesting biological activities, providing starting points for further optimization.

Future Research Directions and Unexplored Avenues for Methyl 2 2 Fluoro 5 Formylphenyl Acetate

Integration into Flow Chemistry and Automated Synthesis Research for Efficiency and Scalability

The synthesis of fine chemicals and pharmaceutical intermediates is increasingly benefiting from the adoption of continuous flow chemistry and automated synthesis platforms. jst.org.innih.gov These technologies offer significant advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and simplified scalability. jst.org.innih.gov For Methyl 2-(2-fluoro-5-formylphenyl)acetate, transitioning its synthesis and subsequent transformations to a continuous flow process represents a significant area for future research.

| Parameter | Traditional Batch Synthesis (Hypothetical) | Continuous Flow Synthesis (Projected) |

| Reaction Time | Several hours to days | Minutes to a few hours |

| Yield | Moderate to good | Potentially higher and more consistent |

| Safety | Handling of potentially hazardous reagents in large quantities | In-situ generation and immediate use of reactive intermediates |

| Scalability | Often requires re-optimization | Linear scalability by extending operation time or parallelizing reactors |

The integration of this compound into automated synthesis workflows would also facilitate the rapid generation of a library of derivatives for biological screening or materials science applications. chemrxiv.org

Exploration of Photocatalytic and Electrocatalytic Transformations Involving the Compound

Photocatalysis and electrocatalysis are rapidly emerging as powerful tools in organic synthesis, offering green and efficient alternatives to traditional methods. nih.govnih.gov The aldehyde and ester functionalities of this compound, along with its fluorinated aromatic ring, make it a prime candidate for exploration in these fields.

Photocatalysis: Visible-light photocatalysis could enable novel transformations of the formyl group. For instance, metal-free photochemical protocols have been developed for the activation of aromatic aldehydes, leading to the synthesis of amides, hydroxamic acids, and esters under mild conditions. nih.gov Applying such methods to this compound could provide direct routes to a variety of functionalized derivatives. Furthermore, photocatalyzed approaches for the α-alkylation of esters via the formation of an α-radical have been reported, suggesting a pathway to functionalize the acetate (B1210297) moiety of the compound. nih.gov

Electrocatalysis: Electrocatalysis offers a reagent-free method for oxidation and reduction reactions. The formyl group of this compound could be selectively oxidized to a carboxylic acid or reduced to an alcohol under electrochemical control. The electrocatalytic conversion of biomass-derived furan (B31954) compounds, which also contain aldehyde functionalities, provides a precedent for such transformations. rsc.org The fluorine substituent may also influence the electrochemical behavior of the aromatic ring, potentially opening avenues for novel electrocatalytic C-H functionalization or cross-coupling reactions.

| Transformation | Potential Product | Catalytic Approach |

| Formyl to Amide | Methyl 2-(2-fluoro-5-(aminocarbonyl)phenyl)acetate | Photocatalysis |

| Formyl to Carboxylic Acid | 2-(carboxymethyl)-4-fluorobenzoic acid | Electrocatalytic Oxidation |

| Formyl to Alcohol | Methyl 2-(2-fluoro-5-(hydroxymethyl)phenyl)acetate | Electrocatalytic Reduction |

| α-Alkylation of Ester | Methyl 2-(2-fluoro-5-formylphenyl)propanoate | Photocatalysis |

Advanced Analytical Techniques for its Detection or Quantification in Complex Research Matrices (e.g., reaction monitoring)

To fully optimize the synthesis and explore the reactivity of this compound, the use of advanced, in-situ analytical techniques is crucial. mt.com Real-time reaction monitoring provides a deeper understanding of reaction kinetics, mechanisms, and the formation of transient intermediates, which is often missed with traditional offline analysis. spectroscopyonline.commt.com

Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful tools for in-situ monitoring of chemical reactions. mt.comworldscientific.com These methods could be employed to track the consumption of reactants and the formation of this compound and any byproducts in real-time. This data is invaluable for rapid process optimization, especially in a flow chemistry setup. worldscientific.commt.com

For more complex reaction mixtures or for detecting trace-level intermediates, mass spectrometry-based techniques, such as Pressurized Sample Infusion-Mass Spectrometry (PSI-MS), can provide detailed mechanistic insights. google.com The development of specific analytical methods using multidimensional gas chromatography (MDGC) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry would be essential for the accurate quantification of this compound in various research matrices, such as during metabolic studies or environmental fate analysis. numberanalytics.com

| Analytical Technique | Application in Research | Potential Insights |

| In-situ FTIR/Raman Spectroscopy | Real-time reaction monitoring | Reaction kinetics, endpoint determination, intermediate detection. mt.comworldscientific.com |

| Mass Spectrometry (e.g., PSI-MS) | Mechanistic studies | Identification of catalytic intermediates and byproducts. google.com |

| Multidimensional Gas Chromatography (MDGC) | Complex mixture analysis | Separation and quantification of isomers and impurities. numberanalytics.com |

Uncovering Novel Reactivity Patterns and Synthetic Utilities in Emerging Chemical Fields

The unique electronic properties conferred by the fluorine atom can lead to novel reactivity patterns. researchgate.netrsc.org Research into the specific influence of the ortho-fluoro substituent on the reactivity of the adjacent acetate group and the para-formyl group could uncover new synthetic utilities. For instance, the fluorine atom may influence the acidity of the α-protons of the ester, potentially facilitating novel enolate chemistry. rsc.org

The concept of "ester dance" reactions, where an ester group migrates around an aromatic ring under catalytic conditions, is an emerging area. waseda.jp Investigating whether this compound can undergo such rearrangements could lead to the synthesis of novel isomers with different substitution patterns. Furthermore, the fluoroaromatic core is susceptible to nucleophilic aromatic substitution (SNAr), which could be exploited to introduce a wide range of functional groups. nih.gov

The combination of the aldehyde and ester functionalities also makes it a suitable precursor for the synthesis of heterocyclic compounds, which are of significant interest in medicinal chemistry.

Environmental and Sustainable Chemistry Perspectives in its Synthesis and Application Research (beyond basic green chemistry)

Advancing the environmental sustainability of chemical processes requires moving beyond basic green chemistry principles to a more holistic life-cycle approach. worldpharmatoday.comnih.govacs.org For this compound, this involves a comprehensive assessment of its synthesis and potential applications from a sustainability perspective.

Future research should focus on developing synthetic routes that utilize renewable feedstocks and biocatalysis. numberanalytics.comchemistryjournals.netoup.com For instance, biocatalytic methods could be explored for the selective oxidation or reduction of the formyl group, or for the stereoselective functionalization of the acetate moiety. chemistryjournals.net The use of greener solvents, or even solvent-free conditions, should be a priority in the development of new synthetic protocols. nih.govacs.org

Beyond the synthesis, the environmental fate and potential biodegradability of this compound and its derivatives should be investigated. The presence of the fluorine atom can sometimes lead to persistence in the environment, and understanding these aspects is crucial for responsible chemical design. researchgate.net Designing chemical products for degradation after their intended use is a key principle of green chemistry that should be applied in the development of applications for this compound. numberanalytics.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2-(2-fluoro-5-formylphenyl)acetate, and how can purity be ensured?

- Methodology : The compound is synthesized via a two-step process. First, 2-(2-fluoro-5-formylphenyl)acetic acid is prepared by oxidizing a precursor (e.g., 2-(2-fluorophenyl)ethanol) using sulfur trioxide pyridine complex in DMSO under anhydrous conditions . Esterification is then achieved via Fischer esterification (methanol/H) or methyl iodide in the presence of a base. Purity is ensured through silica gel chromatography (ethyl acetate/hexane gradients) and confirmed by HPLC (>98% purity) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

- Methodology :

- H NMR : Expect signals for the formyl proton at δ 9.96 (s, 1H), aromatic protons as multiplet clusters (δ 7.43–7.98), and the methyl ester singlet at δ 3.76 .

- X-ray crystallography : Monoclinic space group C2/c with unit cell parameters Å, Å, Å, and β = 132.85°. Use ORTEP-3 for structural visualization .

- FT-IR : Peaks at 1720 cm (ester C=O) and 1685 cm (formyl C=O) .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound when scaling up the reaction, and what factors commonly lead to suboptimal results?

- Methodology :

- Catalyst optimization : Increase stoichiometric control of sulfur trioxide pyridine complex (1:4 molar ratio of precursor to oxidizer) to minimize side reactions .

- Temperature control : Maintain 25°C during oxidation to prevent DMSO decomposition.

- Purification : Use fractional distillation for ester intermediates and recrystallization (ethyl acetate/hexane) for final product .

- Common pitfalls : Moisture ingress during esterification reduces yields; use molecular sieves or inert atmosphere .

Q. In structural elucidation using X-ray crystallography, how can researchers address challenges such as crystal polymorphism or disorder in this compound?

- Methodology :

- Crystallization : Slow evaporation from dichloromethane/hexane (1:3) minimizes polymorphism .

- Data refinement : Apply SHELX/TREF routines to model disordered regions. For severe disorder, use constraints (e.g., DFIX for bond lengths) .

- Validation : Cross-check with H NMR and DSC to confirm phase purity .

Q. What strategies are recommended for resolving contradictions between computational modeling predictions and experimental data (e.g., NMR chemical shifts) for this compound?

- Methodology :

- DFT calculations : Use Gaussian09 with B3LYP/6-311++G(d,p) to simulate NMR shifts. Compare deviations >0.3 ppm to identify proton assignment errors .

- Solvent effects : Account for DMSO-d polarity in simulations using the IEF-PCM model .

- Experimental replication : Re-run NMR at higher field strength (600 MHz) to resolve overlapping peaks .

Q. How does the presence of both fluoro and formyl substituents influence the reactivity of this compound in multi-step synthetic pathways, and what protective group strategies are advisable?

- Methodology :

- Fluoro effects : The electron-withdrawing fluoro group directs electrophilic substitution to the para position. Protect the formyl group with ethylene glycol (acetal formation) before halogenation or cross-coupling .

- Schiff base formation : React the formyl group with primary amines (e.g., benzylamine) under anhydrous conditions to generate imines for bioactive derivatives .

- Compatibility : Avoid strong acids/bases post-esterification to prevent hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.